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Laboratory Monitoring Requirements

Monitoring Parameter Frequency & Timing Rationale & Clinical Action

| Liver Function Tests (ALT, AST, Bilirubin) | Baseline, then every 2 weeks for the first month, then
monthly thereafter and as clinically indicated. [1] [2] | Monitor for hepatotoxicity. Requires dose
interruption, reduction, or permanent discontinuation based on severity (see Table 2 for specific guidelines).
[1] | | Serum Creatine Phosphokinase (CPK) | Every 2 weeks for the first month, and as needed in patients
reporting unexplained muscle pain, tenderness, or weakness. [1] [2] | Monitor for myalgia with CPK
elevation. For CPK >5x ULN, withhold until recovery; for >10x ULN or recurrent events, resume at a
reduced dose. [1] | | Serum Uric Acid | Baseline and periodically during treatment. [1] [2] | Monitor for
hyperuricemia. Withhold dose for Grade 3 or 4 hyperuricemia until improvement, then resume at same or
reduced dose; initiate urate-lowering therapy as needed. [1] | | Other General Monitoring | Verify
pregnancy status in females of reproductive potential prior to initiation. [1] | To prevent fetal/neonatal

morbidity and mortality. [1] |

Management of Other Notable Adverse Reactions
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Some clinically significant adverse reactions (ADRSs) require vigilant monitoring and intervention, though

they may not be primarily managed through routine lab tests.

¢ Central Nervous System (CNS) Effects: A broad spectrum of CNS ADRs is common, including
dizziness (65%), ataxia, cognitive impairment, and sleep disorders. [2] These can occur even without
CNS metastases. [1] Management strategies include advising patients not to drive if affected, and
implementing dose modifications based on severity. [1]

¢ Interstitial Lung Disease (ILD)/Pneumonitis: Can occur at any grade. [1] Monitor for new or
worsening pulmonary symptoms. If ILD/pneumonitis is suspected, immediately withhold
repotrectinib. If confirmed, permanently discontinue the drug. [1]

o Skeletal Fractures: Fractures involving various sites (ribs, feet, spine, etc.) have been reported. [1]
Some occurred at sites of prior radiation therapy or disease. [1] Promptly evaluate patients with signs
or symptoms of fractures (e.g., pain, changes in mobility). [1]

Dosage Modification Protocols

The following diagram and table outline the dose modification protocol for managing treatment-related

toxicities.
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Figure 1: General workflow for managing repotrectinib adverse reactions. For specific actions for each

toxicity type, refer to the detailed protocol table below.

For specific toxicities, follow the dose modification guidelines in the table below. The standard dosage
reduction steps are: First reduction: 120 mg once or twice daily; Second reduction: 80 mg once or twice

daily. [1]

Adverse Reaction Severity Recommended Dosage Modification

| Hepatotoxicity [1] | Grade 3 | Withhold until recovery to Grade <1 or baseline. ¢ If resolves within 4
weeks, resume at same dose. * For recurrent Grade 3, resume at reduced dose. | | | Grade 4 | Withhold until

recovery to Grade <1 or baseline. * Resume at reduced dose. * Permanently discontinue if no resolution
within 4 weeks or for recurrent Grade 4. | | | ALT/AST >3x ULN with Bilirubin >1.5x ULN (in absence of
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cholestasis/hemolysis) | Permanently discontinue. | | CPK Elevation [1] | >5x ULN | Withhold until
recovery to baseline or <2.5x ULN, then resume at same dose. | | | >10x ULN or second occurrence of >5x
ULN | Withhold until recovery to baseline or <2.5x ULN, then resume at reduced dose. | | Hyperuricemia
[1] | Grade 3 or 4 | Withhold until improvement. Resume at same or reduced dose. Initiate urate-lowering
therapy. | | Interstitial Lung Disease (ILD)/Pneumonitis [1] | Any Grade | « Withhold if suspected. °
Permanently discontinue if confirmed. | | CNS Effects [1] | Intolerable Grade 2 | Withhold until recovery
to Grade <1 or baseline. Resume at same or reduced dose. | | | Grade 3 | Withhold until recovery to Grade

<1 or baseline. Resume at reduced dose. | | | Grade 4 | Permanently discontinue. |

Conclusion

Successful administration of repotrectinib in a clinical or research setting depends on a rigorous and
proactive laboratory monitoring plan. Adherence to the scheduled assessments for liver function, CPK, and
uric acid, coupled with prompt dose modification as outlined in the protocol, is essential for managing risks

and ensuring patient safety.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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